
Butyl 2,4-dinitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,4-dinitrophenyl carbonate, also known as DNP-Butyl, is a chemical compound that is widely used in scientific research. It belongs to the class of dinitrophenyl carbamates and is used as a labeling reagent for proteins and peptides. The chemical structure of DNP-Butyl consists of a butyl chain attached to a dinitrophenyl group and a carbamate group. This compound is highly reactive and can form covalent bonds with amino acids in proteins and peptides.
Wirkmechanismus
The mechanism of action of Butyl 2,4-dinitrophenyl carbonate involves the formation of covalent bonds between the carbamate group of Butyl 2,4-dinitrophenyl carbonate and the amino acids in proteins and peptides. This labeling technique is specific to certain amino acid residues such as lysine and histidine, which can be selectively labeled using Butyl 2,4-dinitrophenyl carbonate. The labeling reaction is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures.
Biochemische Und Physiologische Effekte
Butyl 2,4-dinitrophenyl carbonate is a labeling reagent and does not have any direct biochemical or physiological effects. However, the labeled proteins and peptides can be used to study various biochemical and physiological processes such as protein-protein interactions, protein folding, and protein localization in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Butyl 2,4-dinitrophenyl carbonate as a labeling reagent include its high reactivity and specificity towards certain amino acid residues. This labeling technique is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures. The limitations of using Butyl 2,4-dinitrophenyl carbonate include its potential toxicity and the possibility of non-specific labeling of proteins and peptides.
Zukünftige Richtungen
There are several future directions for the use of Butyl 2,4-dinitrophenyl carbonate in scientific research. One direction is the development of new labeling techniques using Butyl 2,4-dinitrophenyl carbonate for specific amino acid residues. Another direction is the application of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein-protein interactions in complex biological systems. Additionally, the use of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein folding and protein stability is an area of active research.
Synthesemethoden
The synthesis of Butyl 2,4-dinitrophenyl carbonate involves the reaction of butyl chloroformate with 2,4-dinitrophenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple and efficient and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Butyl 2,4-dinitrophenyl carbonate is widely used in scientific research as a labeling reagent for proteins and peptides. It can be used to label specific amino acid residues in proteins and peptides, which can be detected by various analytical techniques such as mass spectrometry and fluorescence spectroscopy. This labeling technique is useful for studying protein-protein interactions, protein folding, and protein localization in cells.
Eigenschaften
CAS-Nummer |
15741-91-0 |
|---|---|
Produktname |
Butyl 2,4-dinitrophenyl carbonate |
Molekularformel |
C11H12N2O7 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
butyl (2,4-dinitrophenyl) carbonate |
InChI |
InChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
UKVCWXQPMRARHZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




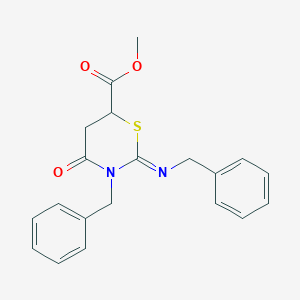

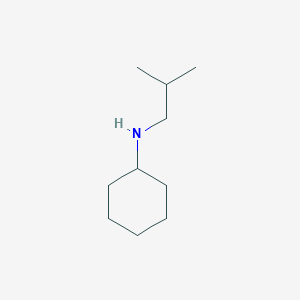
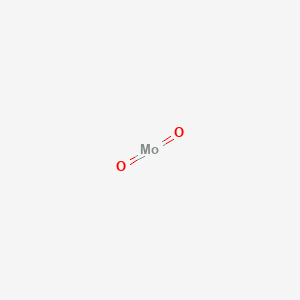
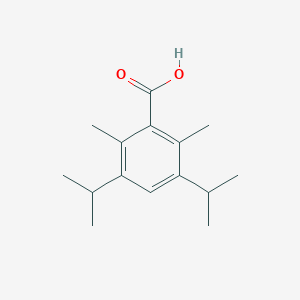
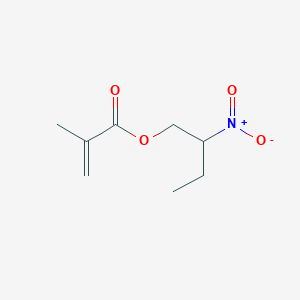


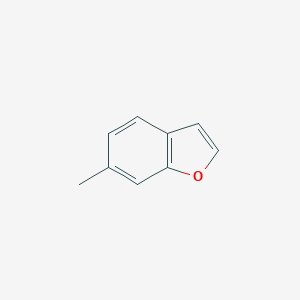
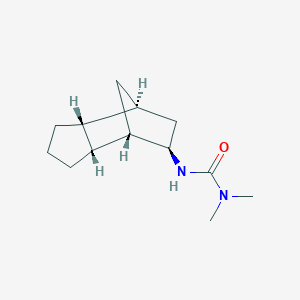
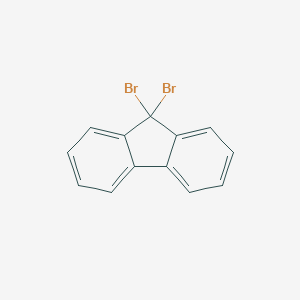
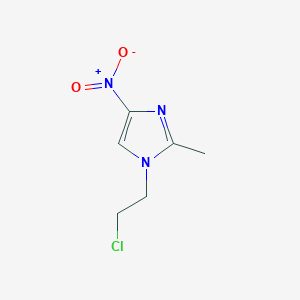
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)